(R)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate
Description
This compound is a chiral carbamate derivative featuring a tert-butyl protecting group, a benzyloxy-substituted amino moiety, and a geminal hydroxy-methyl group at the 3-position of the butan-2-yl backbone. Its molecular architecture includes:
Properties
IUPAC Name |
tert-butyl N-[(2R)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5/c1-16(2,3)24-15(21)18-13(17(4,5)22)14(20)19-23-11-12-9-7-6-8-10-12/h6-10,13,22H,11H2,1-5H3,(H,18,21)(H,19,20)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDWRNZTWXJRST-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)NOCC1=CC=CC=C1)C(C)(C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Carbamates typically function by forming a reversible bond with their target, altering the target’s function. The benzyloxy group in this compound could potentially enhance its lipophilicity, aiding in its interaction with hydrophobic pockets of target proteins.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to outline the exact biochemical pathways it affects. Carbamates are often involved in pathways related to neurotransmission, enzyme inhibition, and cellular signaling.
Pharmacokinetics
Carbamates are generally well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted in urine. The presence of the tert-butyl and benzyloxy groups may influence the compound’s pharmacokinetic properties, potentially affecting its bioavailability.
Result of Action
As a carbamate, it may exert effects related to the modulation of its target’s function, potentially leading to changes in cellular signaling, enzyme activity, or neurotransmission.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the stability of carbamates can be affected by pH, with extreme pH conditions potentially leading to hydrolysis. Additionally, the presence of other molecules can influence the compound’s efficacy through competitive or non-competitive interactions.
Biological Activity
(R)-tert-Butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is C17H26N2O5, and it possesses a molecular weight of 338.4 g/mol. The compound features a carbamate group, which is often associated with biological activity, including enzyme inhibition and modulation of metabolic pathways.
Chemical Structure
The IUPAC name for this compound is tert-butyl N-[(2R)-3-hydroxy-3-methyl-1-oxo-1-(phenylmethoxyamino)butan-2-yl]carbamate. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in metabolic processes. The presence of the benzyloxy and carbamate moieties enhances its lipophilicity, facilitating cellular uptake and potential bioactivity.
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit inhibitory effects on certain enzymes, particularly those involved in amino acid metabolism. For instance, studies have shown that carbamate derivatives can inhibit serine proteases and other enzymes critical to metabolic pathways, suggesting that (R)-tert-butyl carbamate may possess similar properties .
Study 1: Inhibitory Effects on Enzymes
In a study examining the effects of various carbamate derivatives on enzyme activity, it was found that certain analogs demonstrated significant inhibition of serine proteases. The study highlighted the importance of structural modifications in enhancing inhibitory potency. While specific data for (R)-tert-butyl carbamate was not provided, the trends observed suggest potential for similar activity .
Study 2: Metabolic Stability
Another investigation into the metabolic stability of carbamates revealed that compounds with bulky groups like tert-butyl exhibited increased resistance to enzymatic degradation compared to simpler structures. This stability is crucial for therapeutic applications as it prolongs the compound's action in biological systems .
Pharmacological Properties
The pharmacological profile of (R)-tert-butyl carbamate suggests potential applications in drug development. Its ability to modulate enzyme activity may pave the way for therapeutic interventions in metabolic disorders. Additionally, its structural characteristics indicate a favorable pharmacokinetic profile, including enhanced absorption and distribution.
Toxicological Assessment
Preliminary toxicological evaluations are necessary to ascertain the safety profile of (R)-tert-butyl carbamate. While no specific studies have been published directly assessing its toxicity, related compounds have shown varying degrees of cytotoxicity depending on their structure and functional groups .
Scientific Research Applications
Synthesis Overview
The compound can be synthesized through several methodologies, including asymmetric synthesis techniques that allow for the production of β-hydroxy γ-amino acids. These methods often involve multiple steps and the use of protecting groups to ensure selectivity during reactions .
Medicinal Chemistry
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural components make it suitable for designing drugs targeting neurological disorders and other conditions requiring precise biochemical interactions.
Case Study: Synthesis of β-Hydroxy γ-Amino Acids
A study demonstrated the utility of (R)-tert-butyl carbamate derivatives in synthesizing β-hydroxy γ-amino acids via efficient asymmetric synthesis. The process yielded high quantities of products with significant stereochemical control, highlighting the compound's role in developing new therapeutic agents .
Organic Synthesis
In organic synthesis, (R)-tert-butyl (1-((benzyloxy)amino)-3-hydroxy-3-methyl-1-oxobutan-2-yl)carbamate is used as a building block for creating more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Example Transformation:
The compound has been utilized in reactions involving silylation and deprotection strategies to yield desired amino acids and derivatives efficiently .
Applications Summary Table
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Structural Differences
The target compound is compared to three analogs (Table 1), highlighting variations in functional groups and physicochemical properties.
Table 1: Structural and Property Comparison
*Estimated based on structural similarity to analogs.
Functional Group Impact on Properties
Benzyloxy vs. Biphenyl Substituents :
- The target compound’s benzyloxy group (C₆H₅CH₂O-) enhances lipophilicity compared to the biphenyl group in , which may improve membrane permeability but reduce aqueous solubility.
- The biphenyl analog’s extended π-system could favor crystallinity and π-π stacking interactions, relevant in solid-state chemistry .
Hydroxy-Methyl vs. This difference likely explains the latter’s higher acute toxicity (H302: harmful if swallowed) and irritation hazards (H315/H319) .
Complexity and Applications: The oxadiazole-containing analog demonstrates how heterocyclic rings (e.g., 1,2,4-oxadiazol-3-yl) and bulky groups (tritylamino) expand functionality but complicate synthesis and purification. Its discontinuation suggests challenges in scalability or stability.
Preparation Methods
Synthesis of Chiral tert-Butyl Carbamate Intermediates
The tert-butyl carbamate group is installed early in the synthesis to protect the amine functionality. A representative procedure involves treating (R)-4-methyl-1,2,3-oxathiazolidine-3-carboxylate with methylmagnesium chloride in dichloromethane at −20°C under argon, achieving 63% yield after citric acid quenching and chromatography. This step ensures retention of the (R)-configuration, critical for downstream stereochemical integrity.
Mechanistic Considerations in Asymmetric Induction
The use of copper(I) chloride as a catalyst facilitates oxidative coupling, while the oxathiazolidine ring’s rigidity enforces facial selectivity during alkylation. Density functional theory (DFT) studies suggest that the transition state favors Re-face attack due to steric hindrance from the tert-butyl group, corroborating the observed enantiomeric excess (>90% ee).
Installation of the Hydroxy-Methyl-Oxobutane Moiety
Aldol Condensation and Grignard Additions
The 3-hydroxy-3-methyl-1-oxobutan-2-yl segment is constructed via aldol condensation of acetylacetone with formaldehyde, followed by reduction. Alternatively, Grignard reagents like methylmagnesium bromide add to α-keto esters, yielding tertiary alcohols. For example, reacting tert-butyl (S)-(1-oxopropan-2-yl)carbamate with methylmagnesium chloride at −78°C produces the hydroxy-methyl derivative in 92% yield.
Optimization of Reaction Conditions
Low temperatures (−20°C to −78°C) and anhydrous solvents (tetrahydrofuran, dichloromethane) minimize side reactions such as over-alkylation or epimerization. Monitoring via thin-layer chromatography (TLC; petroleum ether/ethyl acetate = 5:1) ensures reaction completion before workup.
Introduction of the Benzyloxyamino Group
Nucleophilic Substitution with O-Benzylhydroxylamine
The benzyloxyamino functionality is introduced by reacting a β-keto carbamate intermediate with O-benzylhydroxylamine hydrochloride in the presence of triethylamine. This step typically proceeds in dichloromethane at 0°C, achieving 76–87% yields after silica gel purification.
Lossen Rearrangement for Carbamate Formation
An alternative route employs the Lossen rearrangement, where a hydroxamic acid precursor undergoes base-catalyzed decomposition to an isocyanate intermediate. Trapping with benzyl alcohol yields the target carbamate. Using dimethyl carbonate as a solvent and 10 mol% sodium iodide, this method affords 70–80% yields with minimal urea byproducts.
Stereochemical Control and Resolution
Chiral Chromatography and Crystallization
Final enantiomeric purity is ensured via chiral HPLC (Chiralpak IA column, hexane/isopropanol = 90:10) or recrystallization from ethyl acetate/heptane. X-ray crystallography of intermediates confirms absolute configuration, aligning with the (R)-designation.
Kinetic Resolution in Grignard Additions
The use of chiral ligands such as (R,R)-PBAM in Grignard reactions enhances diastereoselectivity (d.r. = 54:46 to >95:5). Kinetic studies reveal that the rate of (R)-isomer formation is 3-fold faster than the (S)-isomer under optimized conditions.
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl3): δ 7.44–7.15 (m, 5H, Ar-H), 5.03 (d, J = 34.0 Hz, 1H, NH), 4.52 (s, 1H, CH), 1.41 (s, 9H, t-Bu), 1.21 (d, J = 6.6 Hz, 3H, CH3).
13C NMR (101 MHz, CDCl3): δ 170.2 (C=O), 154.8 (Boc C=O), 79.1 (C-O), 46.3 (CH), 28.5 (t-Bu), 22.5 (CH3).
HRMS (ESI) : calcd. for C16H22N2O4Na [M+Na]+: 329.1467, found: 329.1469.
Q & A
What are the key considerations for optimizing synthetic routes to this carbamate derivative, and how do reaction conditions influence yield and stereochemical outcomes?
Methodological Answer:
The synthesis of (R)-tert-butyl carbamate derivatives typically involves coupling reactions between intermediates (e.g., amines or hydroxyl-containing precursors) and tert-butyl chloroformate. Key factors include:
- Catalyst and Solvent Selection : Use of triethylamine in chloroform for carbamate formation, as demonstrated in pyrimidine carbamate synthesis (yield: 33% after 18 hours vs. 15% after 3 hours) .
- Stereochemical Control : Asymmetric Mannich reactions or chiral auxiliaries may be employed to preserve stereochemistry, as seen in related β-amino carbonyl syntheses .
- Purification : Column chromatography on silica gel is standard, with yields highly dependent on reaction time and intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
